3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride
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Overview
Description
3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride is a chemical compound with the CAS Number: 2089649-12-5 . It has a molecular weight of 199.12 . The compound is typically stored at room temperature or at 2-8°C . It appears as a powder and its color ranges from white to yellow .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-3-5-2-6 (4-9)7 (5)8;;/h5-7H,2-4,8H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.12 . It appears as a powder and its color ranges from white to yellow . The compound is typically stored at room temperature or at 2-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antiviral Agents : Researchers have explored the potential of this compound as an antiviral agent. Its structural features may allow it to interact with viral proteins, making it a candidate for combating viral infections .
- SARS-CoV-2 Protease Inhibition : Recent studies have investigated its interaction with the 3C-like protease of SARS-CoV-2, which is crucial for viral replication. Understanding this interaction could aid in drug development .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ or 'Danger’ . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methyl-3-azabicyclo[3.1.1]heptan-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-5-2-6(4-9)7(5)8;;/h5-7H,2-4,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBUXBCMZOUIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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